![molecular formula C24H24N6O2 B6531979 4-methoxy-N-(4-{[6-(3,4,5-trimethyl-1H-pyrazol-1-yl)pyridazin-3-yl]amino}phenyl)benzamide CAS No. 1019106-48-9](/img/structure/B6531979.png)
4-methoxy-N-(4-{[6-(3,4,5-trimethyl-1H-pyrazol-1-yl)pyridazin-3-yl]amino}phenyl)benzamide
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Overview
Description
The compound is a benzamide derivative, which means it contains a benzene ring attached to an amide group. It also contains a pyridazine ring, which is a six-membered ring with two nitrogen atoms, and a pyrazole ring, which is a five-membered ring with two nitrogen atoms. The methoxy groups (-OCH3) attached to the benzene ring are electron-donating groups, which can influence the compound’s reactivity .
Molecular Structure Analysis
The molecular structure of this compound would be quite complex due to the presence of multiple rings and functional groups. The electron-donating methoxy groups could potentially influence the electronic structure of the molecule .Chemical Reactions Analysis
The chemical reactions that this compound can undergo would depend on the specific conditions and reagents present. Potential reactions could include substitutions at the benzene ring or reactions involving the amide group .Physical And Chemical Properties Analysis
The physical and chemical properties of this compound would be influenced by its structure. For example, the presence of the methoxy groups could increase its solubility in organic solvents .Scientific Research Applications
Antileishmanial Activity
Pyrazole-bearing compounds, such as the one , are known for their diverse pharmacological effects, including potent antileishmanial activities . For instance, compound 13, a hydrazine-coupled pyrazole derivative, displayed superior antipromastigote activity that was 174- and 2.6-fold more active than the standard drugs miltefosine and amphotericin B deoxycholate, respectively .
Antimalarial Activity
The same compound also showed significant antimalarial activity. The target compounds 14 and 15 elicited better inhibition effects against Plasmodium berghei with 70.2% and 90.4% suppression, respectively . This suggests that these derivatives may be considered potential pharmacophores for the preparation of safe and effective antimalarial agents .
Anti-HIV Activity
Indole derivatives, which share a similar structure with the compound , have been reported to possess anti-HIV activity . For example, 4-[(1,2-Dihydro-2-oxo-3H-indol-3-ylidene)amino]N(4,6-dimethyl-2-pyrimidinyl)-benzene derivatives were synthesized and screened for their anti-HIV activity against HIV-1 (IIIB) and HIV-2 (ROD) strains replication in acutely infected cells .
Anticancer Activity
Indole derivatives have also been reported to possess anticancer activity . The indole nucleus is found in many important synthetic drug molecules, which bind with high affinity to multiple receptors, making them useful in developing new therapeutic derivatives .
Antitubercular Activity
Compounds with a similar structure, such as 6-(4-substituted phenyl)-2-(3,5-dimethyl-1H-pyrazol-1-yl)imidazo [2,1-b][1,3,4] thiadiazole, have shown potent antitubercular activity against Mycobacterium tuberculosis strain .
Antioxidant Activity
Indole derivatives are also known for their antioxidant activity . This property can be beneficial in various therapeutic applications, including the treatment of diseases caused by oxidative stress .
Mechanism of Action
Future Directions
The future directions for research on this compound would depend on its intended use. If it’s a novel compound, initial studies would likely focus on determining its physical and chemical properties, and if it’s intended to be a drug, future research could involve studying its pharmacological effects .
properties
IUPAC Name |
4-methoxy-N-[4-[[6-(3,4,5-trimethylpyrazol-1-yl)pyridazin-3-yl]amino]phenyl]benzamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C24H24N6O2/c1-15-16(2)29-30(17(15)3)23-14-13-22(27-28-23)25-19-7-9-20(10-8-19)26-24(31)18-5-11-21(32-4)12-6-18/h5-14H,1-4H3,(H,25,27)(H,26,31) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
QJHHFCSZAMHXFQ-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(N(N=C1C)C2=NN=C(C=C2)NC3=CC=C(C=C3)NC(=O)C4=CC=C(C=C4)OC)C |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C24H24N6O2 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
428.5 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
4-methoxy-N-(4-{[6-(3,4,5-trimethyl-1H-pyrazol-1-yl)pyridazin-3-yl]amino}phenyl)benzamide |
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